molecular formula C11H14N2O3 B14911050 Methyl 3-(6-methylnicotinamido)propanoate

Methyl 3-(6-methylnicotinamido)propanoate

Cat. No.: B14911050
M. Wt: 222.24 g/mol
InChI Key: BKPBKGIMMALGDR-UHFFFAOYSA-N
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Description

Methyl 3-(6-methylnicotinamido)propanoate is a synthetic nicotinamide derivative characterized by a methyl ester group at the terminal carboxylic acid and a 6-methyl-substituted nicotinamide moiety. This compound is structurally distinct due to its hybrid architecture, combining a nicotinamide core (a pyridine derivative) with a propanoate ester side chain.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-[(6-methylpyridine-3-carbonyl)amino]propanoate

InChI

InChI=1S/C11H14N2O3/c1-8-3-4-9(7-13-8)11(15)12-6-5-10(14)16-2/h3-4,7H,5-6H2,1-2H3,(H,12,15)

InChI Key

BKPBKGIMMALGDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methylnicotinamido)propanoate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

6-methylnicotinic acid+methanolsulfuric acidMethyl 3-(6-methylnicotinamido)propanoate+water\text{6-methylnicotinic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 6-methylnicotinic acid+methanolsulfuric acid​Methyl 3-(6-methylnicotinamido)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methylnicotinamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The nicotinamido group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: 6-methylnicotinic acid

    Reduction: 6-methylnicotinamide

    Substitution: Various amides or esters depending on the nucleophile used

Scientific Research Applications

Methyl 3-(6-methylnicotinamido)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular metabolism and as a precursor for coenzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of vitamin B3 deficiency-related conditions.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(6-methylnicotinamido)propanoate involves its conversion to nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺) in the body. These coenzymes play crucial roles in redox reactions, energy metabolism, and cellular signaling pathways. The compound’s effects are mediated through its interaction with various enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 3-(6-methylnicotinamido)propanoate, we analyze its structural and functional analogs, focusing on substituent effects and pharmacological activity.

Structural Analogues and Substituent Effects

The compound shares a propanoate ester backbone with other phthalimide and nicotinamide derivatives. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Nicotinamide 6-methylpyridine, methyl ester ~250.27 (calculated) Ester, amide, pyridine
4NO2PDPMe (Thalidomide analog) Phthalimide 4-nitrophthalimide, 3,4-dimethoxyphenyl, methyl ester ~430.35 (reported) Nitro, methoxy, ester, phthalimide
4APDPMe (Thalidomide analog) Phthalimide 4-aminophthalimide, 3,4-dimethoxyphenyl, methyl ester ~400.38 (reported) Amino, methoxy, ester, phthalimide

Structural Insights :

  • Core Divergence: this compound employs a pyridine-based nicotinamide core, while 4NO2PDPMe and 4APDPMe use a phthalimide scaffold. This difference impacts electronic properties and binding affinity.
  • Substituent Impact: The 6-methyl group on the nicotinamide core may enhance lipophilicity compared to unsubstituted nicotinamides, whereas nitro/amino groups in thalidomide analogs modulate redox activity and target engagement .

Pharmacological and Functional Comparisons

Uterus-Relaxant Activity
  • Thalidomide Analogs (4NO2PDPMe and 4APDPMe): These compounds demonstrated potent uterus-relaxant effects in pregnant human myometrium, with 4NO2PDPMe showing higher efficacy due to electron-withdrawing nitro groups enhancing electrophilic interactions. IC₅₀ values were in the low micromolar range, attributed to calcium channel modulation .
  • This compound: No direct data on uterine activity exist. However, nicotinamide derivatives are generally associated with anti-inflammatory and NAD+ biosynthesis roles rather than smooth muscle relaxation. Its 6-methyl group may hinder binding to ion channels critical for uterine relaxation.
Solubility and Bioavailability
  • Thalidomide Analogs : The bulky phthalimide and methoxyphenyl groups reduce aqueous solubility (<10 µM in PBS), necessitating formulation aids.
  • Nicotinamide Derivative : The smaller pyridine core and methyl ester likely improve solubility (~50–100 µM predicted), enhancing oral bioavailability.
Toxicity and Metabolic Stability
  • Thalidomide Analogs: Nitro groups (e.g., 4NO2PDPMe) pose genotoxicity risks via nitroso intermediate formation. 4APDPMe’s amino group reduces this risk but may increase hepatic metabolism.
  • This compound: Nicotinamide analogs generally exhibit lower toxicity, with methyl ester hydrolysis yielding benign metabolites (e.g., nicotinic acid).

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